molecular formula C16H13N3O2 B2373943 N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide CAS No. 1904012-00-5

N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide

Cat. No.: B2373943
CAS No.: 1904012-00-5
M. Wt: 279.299
InChI Key: XGVNUYIOZDINDO-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide is a compound that combines a bipyridine moiety with a furan carboxamide group.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial properties and potential as an anti-inflammatory agent.

    Medicine: Explored for its potential in treating diseases such as Alzheimer’s and as an antibacterial agent.

Future Directions

The future directions for N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide could involve further exploration of its potential as an inhibitor of the influenza A H5N1 virus . Additionally, more research could be conducted to fully elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Safety and hazard assessments would also be crucial for its potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide typically involves the reaction of 2,3’-bipyridine with furan-3-carboxylic acid. The reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine). The reaction is carried out under microwave-assisted conditions to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of microwave-assisted synthesis could also be explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridine derivatives and oxidized furan carboxamides .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(pyridin-3-ylmethyl)furan-2-carboxamide
  • N-(pyridin-4-ylmethyl)furan-2-carboxamide

Uniqueness

The combination of bipyridine and furan carboxamide also provides a unique scaffold for developing new therapeutic agents .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(14-5-8-21-11-14)19-10-13-4-2-7-18-15(13)12-3-1-6-17-9-12/h1-9,11H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVNUYIOZDINDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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